Cas no 2209-91-8 (1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl-)

1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl- is a cyclic acetal compound featuring a phenyl substituent at the 2-position and methoxymethyl groups at the 5-position. Its structure imparts stability and solubility in organic solvents, making it useful as an intermediate in synthetic chemistry. The presence of the dioxane ring and methoxymethyl functionalities enhances its reactivity in polymerization and cross-linking reactions, while the phenyl group contributes to potential aromatic interactions in material applications. This compound is valued for its versatility in organic synthesis, particularly in the development of specialty polymers, resins, and fine chemicals. Its balanced reactivity and structural features make it a practical choice for controlled chemical transformations.
1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl- structure
2209-91-8 structure
Product Name:1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl-
CAS No:2209-91-8
MF:C14H20O4
MW:252.306204795837
CID:250030
PubChem ID:12721367
Update Time:2025-10-29

1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl-
    • 3,3-BIS (METHOXYMETHYL)-2-PHENYL-1,3-DIOXANE
    • 5,5-Bis(methoxymethyl)-2-phenyl-1,3-dioxane
    • 5,5-bis-methoxymethyl-2-phenyl-[1,3]dioxane
    • 5,5-Bis-methoxymethyl-2-phenyl-1,3-dioxan
    • AC-13564
    • 2209-91-8
    • 5,5-bis(me-thoxymethyl)-2-phenyl-1,3-dioxane
    • DTXSID80508059
    • J-014495
    • SCHEMBL24525320
    • AKOS015961373
    • 3,3-BIS(METHOXYMETHYL)-2-PHENYL-1,3-DIOXANE
    • DB-381713
    • Inchi: 1S/C14H20O4/c1-15-8-14(9-16-2)10-17-13(18-11-14)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
    • InChI Key: KUOCKPGVDFMZBD-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CC=2)OCC(COC)(COC)C1

Computed Properties

  • Exact Mass: 252.1362
  • Monoisotopic Mass: 252.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 36.9Ų

Experimental Properties

  • Density: 1.055
  • Boiling Point: 332.2°Cat760mmHg
  • Flash Point: 111.1°C
  • Refractive Index: 1.482
  • PSA: 36.92

1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl- Pricemore >>

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Additional information on 1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl-

Professional Introduction to Compound with CAS No. 2209-91-8 and Product Name: 1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl

The compound with the CAS number 2209-91-8 and the product name 1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl represents a fascinating molecule in the realm of organic chemistry. This compound belongs to the class of dioxane derivatives, which are known for their unique structural and functional properties. The presence of multiple functional groups, including methoxymethyl and phenyl substituents, makes this molecule a subject of significant interest in various chemical and pharmaceutical applications.

Structurally, the molecule consists of a dioxane ring system with two methoxymethyl groups attached at the 5th carbon positions and a phenyl group at the 2nd carbon position. This arrangement imparts specific electronic and steric properties to the molecule, making it a versatile intermediate in synthetic chemistry. The dioxane ring itself is known for its stability and ability to participate in various chemical reactions, while the phenyl group introduces aromaticity and potential interactions with biological targets.

In recent years, there has been growing interest in dioxane derivatives due to their potential applications in pharmaceuticals and materials science. The compound 1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl has been explored in several research studies for its unique reactivity and utility as a building block in organic synthesis. One notable application is in the development of novel ligands for catalytic processes. The combination of the methoxymethyl groups and the phenyl ring allows for selective coordination with transition metals, facilitating various cross-coupling reactions that are pivotal in drug discovery.

Recent advancements in medicinal chemistry have highlighted the importance of dioxane derivatives as pharmacophores. The compound in question has been investigated for its potential role in modulating biological pathways. Studies suggest that the presence of the phenyl group enhances binding affinity to certain enzymes and receptors, making it a promising candidate for developing therapeutic agents. Additionally, the stability of the dioxane ring system ensures that the molecule can withstand harsh reaction conditions, which is crucial for industrial-scale applications.

The synthesis of 1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The introduction of multiple functional groups requires careful planning to ensure regioselectivity and high yields. Researchers have employed various strategies, including protecting group tactics and transition metal-catalyzed reactions, to achieve the desired structure efficiently. These synthetic methodologies not only highlight the versatility of this compound but also contribute to the broader field of organic chemistry.

In materials science, dioxane derivatives have found applications as monomers or intermediates in polymer synthesis. The compound's ability to undergo polymerization reactions makes it a valuable precursor for developing novel polymers with tailored properties. These polymers can exhibit enhanced thermal stability, mechanical strength, or biodegradability, depending on their chemical composition. The incorporation of functional groups like methoxymethyl and phenyl further expands their utility by allowing for post-polymerization modifications.

The environmental impact of dioxane derivatives is another area of concern that has prompted extensive research. While these compounds offer numerous benefits in chemical synthesis and drug development, their environmental fate must be carefully evaluated. Recent studies have focused on developing greener synthetic routes that minimize waste generation and reduce hazardous byproducts. By optimizing reaction conditions and employing sustainable methodologies, researchers aim to make the use of dioxane derivatives more environmentally friendly.

Future directions in the study of compounds like 1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl are likely to focus on expanding their applications in drug discovery and materials science. Advances in computational chemistry and high-throughput screening techniques will enable researchers to identify new molecular architectures with enhanced biological activity. Additionally, innovations in polymer chemistry may lead to the development of next-generation materials with improved performance characteristics.

In conclusion,1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl, as represented by CAS No. 2209-91-8, is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it a valuable tool in organic synthesis, pharmaceutical development,and materials science,while ongoing research continues to uncover new applications and improve its environmental sustainability.

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